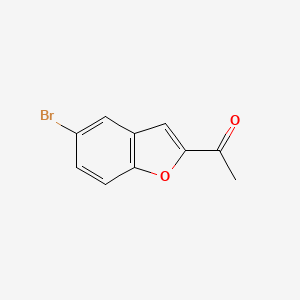

1-(5-Bromo-1-benzofuran-2-yl)ethanone

Overview

Description

The compound 1-(5-Bromo-1-benzofuran-2-yl)ethanone is a benzofuran derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of chemistry and pharmacology. Benzofuran derivatives are characterized by a fused benzene and furan ring system, which can be further substituted with various functional groups to alter their chemical and physical properties .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves a CuI-catalyzed domino process that couples 1-bromo-2-iodobenzenes with beta-keto esters in THF at 100 degrees Celsius, leading to 2,3-disubstituted benzofurans. This process includes an intermolecular C-C bond formation followed by an intramolecular C-O bond formation . Although the specific synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been studied using X-ray crystallography and spectroscopic methods. For instance, the compound 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime crystallizes in the monoclinic crystal system and adopts a Z conformation. It forms a dimeric arrangement around an inversion center through intermolecular hydrogen bonding. The crystal structure is further stabilized by weak C-H...O, C-H...π, and π...π interactions, which contribute to the formation of a two-dimensional network .

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions due to the presence of reactive sites on the molecule. The bromo substituent on the benzofuran ring can act as a good leaving group, allowing for further functionalization through nucleophilic substitution reactions. The keto group can also undergo reactions typical of carbonyl compounds, such as condensation and reduction . The specific chemical reactions of 1-(5-Bromo-1-benzofuran-2-yl)ethanone are not described in the provided papers, but general reactivity patterns of similar compounds suggest a range of possible transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For example, the presence of a bromo substituent and a keto group can affect the compound's polarity, solubility, and reactivity. The crystal structures of these compounds reveal details about their solid-state conformations and intermolecular interactions, which can impact their melting points, solubility, and stability . The specific properties of 1-(5-Bromo-1-benzofuran-2-yl)ethanone are not provided, but insights can be gained from the structural analysis and known properties of closely related compounds.

Scientific Research Applications

1. Crystallography

- Application : The compound is used in crystallography studies. It is approximately planar, with a root mean square (r.m.s.) deviation of 0.057 Å for the 13 non-H atoms .

- Method : The compound is crystallized, and its structure is analyzed using X-ray crystallography .

- Results : In the crystal, molecules are linked via C-H⋯O hydrogen bonds into C(5) chains propagating in [100] .

2. Antimicrobial Agents

- Application : Benzofuran and its derivatives, including “1-(5-Bromo-1-benzofuran-2-yl)ethanone”, are being explored as potential antimicrobial agents .

- Method : The compound is synthesized and tested for antimicrobial activity against various bacterial strains .

- Results : The results of these studies are not specified in the source .

3. Anticancer Research

- Application : Some substituted benzofurans have shown significant anticancer activities .

- Method : The compound is synthesized and tested for its ability to inhibit the growth of various types of cancer cells .

- Results : The compound was found to have significant cell growth inhibitory effects on various types of cancer cells .

4. Antiviral Research

- Application : Benzofuran compounds, including “1-(5-Bromo-1-benzofuran-2-yl)ethanone”, have shown strong antiviral activities .

- Method : The compound is synthesized and tested for its ability to inhibit the replication of various types of viruses .

- Results : The compound was found to have significant antiviral effects .

5. Antifungal and Anthelmintic Agents

- Application : Benzofuran derivatives have been found to be useful as antifungal and anthelmintic agents .

- Method : The compound is synthesized and tested for its ability to inhibit the growth of various types of fungi and parasites .

- Results : The compound was found to have significant antifungal and anthelmintic effects .

6. Antihyperglycemic Agents

- Application : Benzofuran derivatives have been found to be useful as antihyperglycemic agents .

- Method : The compound is synthesized and tested for its ability to lower blood glucose levels .

- Results : The compound was found to have significant antihyperglycemic effects .

7. Anticonvulsant Agents

- Application : Benzofuran derivatives have been found to be useful as anticonvulsant agents .

- Method : The compound is synthesized and tested for its ability to prevent or reduce the severity of seizures .

- Results : The compound was found to have significant anticonvulsant effects .

8. Anti-inflammatory Agents

- Application : Benzofuran derivatives have been found to be useful as anti-inflammatory agents .

- Method : The compound is synthesized and tested for its ability to reduce inflammation .

- Results : The compound was found to have significant anti-inflammatory effects .

9. Antihistaminic Agents

- Application : Benzofuran derivatives have been found to be useful as antihistaminic agents .

- Method : The compound is synthesized and tested for its ability to block or reduce the effects of histamine in the body .

- Results : The compound was found to have significant antihistaminic effects .

10. Anti-hepatitis C Virus Activity

- Application : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Method : The compound is synthesized and tested for its ability to inhibit the replication of the hepatitis C virus .

- Results : The compound was found to have significant anti-hepatitis C virus effects .

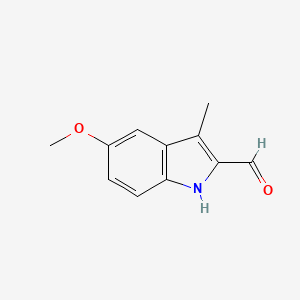

11. Serotonin Receptor Binding

- Application : “1-(5-Bromo-1-benzofuran-2-yl)ethanone” is used in the synthesis of a compound shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro .

- Method : The compound is synthesized and its binding affinity to the serotonin receptor 5-HT2A is tested in vitro .

- Results : The compound was found to bind strongly and with high selectivity to the serotonin receptor 5-HT2A .

properties

IUPAC Name |

1-(5-bromo-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIQPBGNNXXKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351639 | |

| Record name | 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-1-benzofuran-2-yl)ethanone | |

CAS RN |

38220-75-6 | |

| Record name | 1-(5-Bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone](/img/structure/B1331976.png)

![5-(4-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332001.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)